methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It features a pyridine ring substituted with a methoxy group and an amino group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and (S)-3-amino-3-(methoxycarbonyl)propanoic acid.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol and catalysts such as acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(6-methoxypyridin-3-yl)propanoate: A similar compound with a different stereochemistry.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and methoxy groups, which confer distinct reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H16Cl2N2O3 |
---|---|
Molecular Weight |
283.15 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C10H14N2O3.2ClH/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2;;/h3-4,6,8H,5,11H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChI Key |
XMASKSRNSFCAQO-JZGIKJSDSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H](CC(=O)OC)N.Cl.Cl |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.